molecular formula C19H20N2S B1674262 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline CAS No. 85273-95-6

2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline

Cat. No. B1674262
CAS RN: 85273-95-6
M. Wt: 308.4 g/mol
InChI Key: HYOLQGVNMQNERE-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They have a wide range of applications in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Quinolines are generally colorless hygroscopic liquids with a strong odor .

Scientific Research Applications

Antagonist Properties

One significant application of 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline is its use as a 5-HT2 antagonist. Blackburn et al. (1987, 1988) conducted research on a series of compounds, including 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline, which showed promising results as 5-HT2 antagonists. These compounds were tested for their ability to displace [3H]-5-HT and [3H]spiperone from rat brain synaptosomes, indicating an affinity for 5-HT1 and 5-HT2 receptor sites. The in vivo antagonistic properties were observed through the suppression of 5-hydroxytryptophan-induced head twitches in mice and the antagonism of hyperthermia induced by fenfluramine in rats (Blackburn et al., 1987), (Blackburn et al., 1988).

Antitumor Activity

Another significant application is its potential in cancer therapy. Atwell et al. (1989) explored 2-phenylquinoline-8-carboxamides, which include derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide. These compounds demonstrated solid tumor activity in both leukemia and solid tumor models, suggesting their potential as minimal DNA-intercalating antitumor agents (Atwell, Baguley, & Denny, 1989).

Biological Activities in Other Compounds

Moreover, research by Ruchelman et al. (2004) identified novel topoisomerase I-targeting agents with potent cytotoxic activity, including derivatives of 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline. These derivatives were evaluated for their topoisomerase I-targeting activity and cytotoxicity, showing significant potential in cancer therapy (Ruchelman et al., 2004).

Synthesis and Analysis

The synthesis and biological evaluation of various derivatives of 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline have been a focus in several studies. For instance, the work by Wang et al. (2014) on the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles sheds light on the synthetic potential and versatility of these compounds (Wang, Wu, Wu, & Wang, 2014).

Safety And Hazards

Like all chemicals, quinolines should be handled with care. They can cause skin and eye irritation, and prolonged exposure can lead to more serious health effects .

Future Directions

The study of quinoline derivatives is a very active field due to their wide range of biological activities. Future research could focus on developing new synthetic methods, studying their mechanisms of action, and exploring new applications .

properties

IUPAC Name

N,N-dimethyl-2-(3-phenylquinolin-2-yl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-21(2)12-13-22-19-17(15-8-4-3-5-9-15)14-16-10-6-7-11-18(16)20-19/h3-11,14H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOLQGVNMQNERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85273-96-7 (hydrochloride)
Record name 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085273956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40234468
Record name 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline

CAS RN

85273-95-6
Record name 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085273956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-169369 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CT4CS5BA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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